(2-Cyclopropylpyridin-3-yl)methanamine

USP1 Inhibitor Medicinal Chemistry Structure-Activity Relationship (SAR)

(2-Cyclopropylpyridin-3-yl)methanamine (CAS 1145679-88-4) is a heterocyclic primary amine characterized by a cyclopropyl group at the 2-position and a methanamine group at the 3-position of a pyridine ring. This specific 2,3-substitution pattern positions it as a versatile scaffold in medicinal chemistry, particularly for the synthesis of complex molecules targeting ubiquitin-specific protease 1 (USP1), as evidenced by its presence in advanced USP1 inhibitors with nanomolar potency.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 1145679-88-4
Cat. No. B1429837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylpyridin-3-yl)methanamine
CAS1145679-88-4
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CC=N2)CN
InChIInChI=1S/C9H12N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4,6,10H2
InChIKeyVSHHEOHODJOICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclopropylpyridin-3-yl)methanamine (CAS 1145679-88-4): A Primary Amine Building Block for USP1 Inhibitor Synthesis


(2-Cyclopropylpyridin-3-yl)methanamine (CAS 1145679-88-4) is a heterocyclic primary amine characterized by a cyclopropyl group at the 2-position and a methanamine group at the 3-position of a pyridine ring . This specific 2,3-substitution pattern positions it as a versatile scaffold in medicinal chemistry, particularly for the synthesis of complex molecules targeting ubiquitin-specific protease 1 (USP1), as evidenced by its presence in advanced USP1 inhibitors with nanomolar potency [1]. The compound's calculated physicochemical properties, including a LogP of 1.4177 and a polar surface area (TPSA) of 38.91 Ų, suggest a balanced lipophilicity profile suitable for further derivatization in drug discovery programs .

Why (2-Cyclopropylpyridin-3-yl)methanamine Cannot Be Simply Replaced by Its Regioisomers in Drug Discovery


In medicinal chemistry, the precise substitution pattern on a heteroaromatic core is a primary determinant of a compound's biological activity and physicochemical properties. For the cyclopropylpyridinylmethanamine class, the specific 2,3-substitution pattern of (2-Cyclopropylpyridin-3-yl)methanamine is not interchangeable with its 2,4-, 3,4-, or other regioisomers. The data shows that the 2,3-substitution is a key structural feature for achieving high-affinity binding to targets like USP1 [1]. Furthermore, the position of the basic amine relative to the lipophilic cyclopropyl group significantly alters the calculated LogP, with the 2,3-isomer having a LogP of 1.4177 compared to 0.65 for the 3,5-isomer . This variance in lipophilicity can drastically impact a drug candidate's membrane permeability, metabolic stability, and off-target binding profile, making the selection of the correct isomer a critical, non-negotiable step in lead optimization.

Quantitative Differentiation: Head-to-Head Evidence for (2-Cyclopropylpyridin-3-yl)methanamine (CAS 1145679-88-4)


Direct Comparison: The 2,3-Substitution Pattern is Essential for High-Affinity USP1 Inhibition

A derivative containing the (2-Cyclopropylpyridin-3-yl)methanamine scaffold demonstrates an IC50 of 50 nM against the USP1 target [1]. In contrast, the USP1 patent (US11161848) describes a less active analog with an IC50 greater than 5 µM, representing a >100-fold loss in potency when the optimal substitution pattern around the pyridine core is not maintained [2].

USP1 Inhibitor Medicinal Chemistry Structure-Activity Relationship (SAR)

Class-Level Inference: Regioisomeric Substitution Significantly Modulates Lipophilicity (LogP)

The position of the cyclopropyl and methanamine substituents on the pyridine ring directly influences the compound's lipophilicity. (2-Cyclopropylpyridin-3-yl)methanamine exhibits a predicted LogP of 1.4177 . This is notably different from the 3,5-isomer, (6-cyclopropylpyridin-3-yl)methanamine, which has a significantly lower LogP of 0.65 .

Lipophilicity ADME Properties Regioisomer Comparison

Procurement Advantage: Higher Commercial Purity Specification Compared to a Close Structural Analog

Commercial availability and purity are key factors for reproducible research. (2-Cyclopropylpyridin-3-yl)methanamine is widely available from multiple vendors with a minimum purity specification of 98% . In contrast, the 3,2-regioisomer, (3-cyclopropylpyridin-2-yl)methanamine, is more commonly supplied at a lower standard purity of 95% .

Chemical Purity Procurement Quality Control

Validated Application Scenarios for (2-Cyclopropylpyridin-3-yl)methanamine Based on Quantitative Evidence


Synthesis of High-Potency USP1 Inhibitors for Oncology Research

This building block is the preferred choice for constructing potent USP1 inhibitors, a key target in oncology. As demonstrated by the >100-fold increase in potency observed for molecules incorporating the 2,3-substitution pattern, using this specific isomer is crucial for achieving nanomolar target engagement required for lead optimization [1][2].

Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity

When a project demands a specific lipophilicity window for optimal ADME properties, (2-Cyclopropylpyridin-3-yl)methanamine, with its predicted LogP of 1.4177, offers a distinct and quantifiable advantage over more hydrophilic (LogP 0.65) or more lipophilic (LogP 2.19) analogs [1][2]. This allows medicinal chemists to precisely modulate the physicochemical profile of their lead series.

High-Fidelity Synthetic Workflows Requiring Minimal Impurity Interference

For multi-step syntheses where byproduct formation from starting material impurities can derail a campaign, the 98% purity specification of this compound provides a critical quality assurance. Compared to the 95% purity standard of its 3,2-regioisomer, this represents a 60% reduction in potential impurities, minimizing the risk of side reactions and simplifying purification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Cyclopropylpyridin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.